10-Methylphenoxazine
Description
10-Methylphenoxazine is a heterocyclic compound derived from phenoxazine, where a methyl group substitutes the hydrogen atom at the 10-position of the phenoxazine core. This substitution significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. The compound is synthesized via alkylation reactions; for instance, reacting phenoxazine with dimethyl sulfate in the presence of sodium hydroxide yields this compound with moderate efficiency . Its structure is characterized by a planar tricyclic aromatic system, with a sulfur atom replaced by oxygen in the central ring compared to phenothiazines. This oxygen atom contributes to its distinct redox behavior and lower electron density compared to sulfur-containing analogs .
Properties
IUPAC Name |
10-methylphenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFDTWPLDBJRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356648 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25782-99-4 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
10-Methylphenoxazine belongs to a family of tricyclic heterocycles, including phenothiazines, phenoselenazines, and dihydrophenazines. Key differences arise from substituents and heteroatoms in the central ring:
- Dihedral Angles: The dihedral angle between the two benzene rings in phenoxazines (3–10°) is smaller than in phenothiazines (23°), indicating greater planarity. This enhances π-conjugation in phenoxazines, favoring applications in conductive polymers .
- Electron Density: The oxygen atom in phenoxazines reduces electron density compared to sulfur in phenothiazines, altering their reactivity in electrophilic substitution reactions. For example, phenothiazines undergo easier nitration due to sulfur’s electron-donating effects .
Stability and Reactivity
- Thermal Stability: 10-Methylphenothiazine has a higher melting point (99–101°C) than phenoxazine analogs, suggesting superior thermal stability for sulfur-containing derivatives .
- Oxidative Resistance: Phenoxazines are more resistant to oxidation than dihydrophenazines, which readily form radical cations for polymer redox activity .
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